molecular formula C19H24N2O2S B247219 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine

1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine

Cat. No. B247219
M. Wt: 344.5 g/mol
InChI Key: QBIHYCHFXLVILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine, also known as NSPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry. In

Mechanism of Action

1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine acts as a potent inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have various biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and improved cognitive function. 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has also been found to have potential neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine in lab experiments is its high potency and selectivity for DAT inhibition. This makes 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine a valuable tool for investigating the role of the dopamine system in various physiological processes. However, one limitation of using 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine, including investigating its potential as a therapeutic agent for various neurological disorders, exploring its effects on other neurotransmitter systems, and developing more potent and selective DAT inhibitors based on the 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine scaffold. Additionally, further studies are needed to fully understand the mechanisms underlying 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine's neuroprotective effects and potential toxicity.

Synthesis Methods

1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized using a multi-step process that involves the reaction of naphthalene-2-sulfonyl chloride with pyrrolidine, followed by the reaction of the resulting compound with piperidine. The final product is purified using column chromatography to obtain pure 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine.

Scientific Research Applications

1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has been used in various scientific research studies due to its potential applications in different fields. In neuroscience, 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has been studied for its ability to inhibit the activity of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain. 1-(Naphthalen-2-ylsulfonyl)-4-(pyrrolidin-1-yl)piperidine has also been used in pharmacology studies to investigate its potential as a novel drug candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C19H24N2O2S/c22-24(23,19-8-7-16-5-1-2-6-17(16)15-19)21-13-9-18(10-14-21)20-11-3-4-12-20/h1-2,5-8,15,18H,3-4,9-14H2

InChI Key

QBIHYCHFXLVILP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.